![molecular formula C16H22N2O3 B2375751 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate CAS No. 261354-87-4](/img/structure/B2375751.png)

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

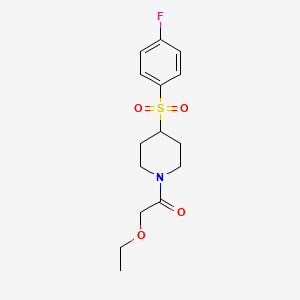

Molecular Structure Analysis

The molecular structure of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is represented by the linear formula C14H18N2O3 . The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 262.31 .Applications De Recherche Scientifique

Stereoselective Synthesis and Catalysis Research has demonstrated the use of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and similar compounds in stereoselective synthesis. For instance, benzyl carbamates undergo syn-carbolithiation reactions, producing configurationally stable lithiated benzyl carbamates. This process, particularly when carried out in the presence of chiral diamines, offers moderate enantiofacial differentiation, which is crucial in the synthesis of stereochemically complex molecules (Peters et al., 2002).

Catalytic Applications in Organic Synthesis this compound derivatives have also been employed in catalytic reactions. For instance, the intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates catalyzed by Au(I) compounds have been shown to effectively form piperidine and oxygen heterocycles, respectively (Zhang et al., 2006).

Cholinesterase Inhibition and Potential Therapeutic Applications Silicon-based carbamate derivatives, including this compound analogs, have been synthesized and studied for their inhibitory activity against acetyl- and butyrylcholinesterase (AChE/BChE). These studies are significant for understanding the mechanism of action of potential therapeutic agents (Bąk et al., 2019).

Mechanochemical Synthesis Methods Mechanochemical methods have been used for the synthesis of carbamates, including this compound derivatives. This approach is recognized for its eco-friendly nature and enhancement of reactivity under mild conditions (Lanzillotto et al., 2015).

Neurological Research In neurological research, the synthesis and characterization of this compound derivatives have been crucial in the development of selective neuronal nicotinic receptor (NNR) agonists. These compounds play a significant role in understanding and potentially treating neurological disorders (Ji et al., 2005).

Chemical Kinetics and Reaction Mechanisms The kinetics of reactions involving this compound and related compounds have been extensively studied. For example, the oxidation kinetics of substituted benzyl alcohols by ethyl chlorocarbamate provides insights into reaction mechanisms and the influence of substituents on reaction rates (Jain & Banerji, 1988).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPBCOWVHMRKRL-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)

![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)

![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)

![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)

![N-(4-(4-chlorophenoxy)phenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2375688.png)